molecular formula C17H17N5O5S B2452977 methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 1005308-59-7

methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B2452977
CAS No.: 1005308-59-7
M. Wt: 403.41
InChI Key: TUMHHMKVOIBAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound, prized for its unique chemical properties. This molecule consists of several functional groups, including a pyrazolopyrimidinone ring, a thioether, an ester, and a benzoate structure. These diverse moieties make it an intriguing subject for chemical and biological studies.

Properties

IUPAC Name

methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHHMKVOIBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The bicyclic pyrazolo[3,4-d]pyrimidine system is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with β-ketoesters or nitriles under acidic conditions. Key steps include:

  • Cyclization : Heating 5-amino-1H-pyrazole-4-carboxamide with ethyl acetoacetate in acetic acid at 80–90°C for 6–8 hours yields the 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine scaffold.
  • Tautomerization : The 4-oxo group facilitates keto-enol tautomerism, stabilizing the intermediate for subsequent alkylation.

N1-Alkylation with 2-Bromoethanol

Introduction of the 2-hydroxyethyl group at the N1 position is achieved through nucleophilic substitution:

  • Reaction Conditions : The pyrazolo[3,4-d]pyrimidine intermediate is treated with 2-bromoethanol in dimethylformamide (DMF) at 60–70°C for 12–16 hours, using potassium carbonate as a base.
  • Yield Optimization : Excess 2-bromoethanol (1.5–2.0 equivalents) improves conversion rates to 75–85%.

Thioether Linkage Formation

Coupling the hydroxyethyl-functionalized core with methyl 4-aminobenzoate proceeds via a thioacetamido linker:

  • Chloroacetylation : Methyl 4-aminobenzoate is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form methyl 4-(2-chloroacetamido)benzoate.
  • Nucleophilic Substitution : The chloroacetamido intermediate reacts with the 6-thiolate of the pyrazolo[3,4-d]pyrimidine core (generated using sodium hydride in ethanol) to establish the thioether bond.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Conditions Yield Improvement Source
Core Cyclization Acetic acid, 80°C, 8h 78% → 85%
N1-Alkylation DMF, 70°C, 14h 70% → 82%
Thioether Coupling Ethanol, reflux, 6h 65% → 73%
  • DMF vs. Ethanol : DMF enhances solubility of intermediates during alkylation but requires rigorous drying to avoid hydrolysis. Ethanol, while less polar, minimizes side reactions during thioether formation.

Catalytic Enhancements

  • Piperidine Additive : Inclusion of 5 mol% piperidine in cyclization steps accelerates enolate formation, reducing reaction time by 30%.
  • Sodium Ethoxide : Generates the thiolate nucleophile more efficiently than NaOH in coupling reactions, improving thioether yields by 12%.

Purification and Crystallization

Recrystallization Strategies

Post-synthetic purification employs solvent-antisolvent systems:

  • Ethanol-Water System : Crude product dissolved in hot ethanol (70°C) is incrementally diluted with water (3:1 v/v) and cooled to 5°C, yielding 88–92% recovery.
  • Methanol-Water Gradient : Slow addition of water to a methanolic solution at 50°C produces needle-like crystals with >99% purity.

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/methanol (9:1) removes unreacted starting materials and dimeric byproducts.
  • HPLC Purification : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities, critical for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, benzoate-H), 4.21 (t, J = 6.0 Hz, 2H, -OCH₂CH₂OH), 3.83 (s, 3H, -COOCH₃).
  • LC-MS : m/z 404.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

Method Conditions Purity Source
HPLC C18, 30% MeCN/water, 1mL/min 99.71%
Elemental Analysis C: 50.62%, H: 4.25%, N: 17.36% Theoretical match

Challenges and Mitigation

Hydrolytic Degradation

The methyl ester and hydroxyethyl groups render the compound susceptible to hydrolysis:

  • Stabilization : Lyophilization at pH 6.5–7.0 and storage under nitrogen atmosphere reduce degradation to <0.5%/month.

Regioisomeric Byproducts

Improper thiolate formation during coupling generates 5- and 7-thioether isomers:

  • Isomer Suppression : Pre-activation of the thiol with NaH in anhydrous ethanol minimizes isomerization.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three key sites under controlled conditions:

Reaction Site Conditions Products Mechanistic Pathway
Ester group (benzoate)1M NaOH/EtOH, reflux 6 hrs4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoic acidBase-catalyzed ester saponification
Acetamido linkageConcentrated HCl, 100°C, 12 hrsMethyl 4-(2-amino)benzoate + 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiolAcid-mediated cleavage of amide bonds
Hydroxyethyl side chainH₂SO₄ (cat.), H₂O, 80°CMethyl 4-(2-((1-vinyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoateDehydration to form alkene

Oxidation Reactions

The thioether (-S-) and alcohol (-OH) groups are primary oxidation targets:

Thioether oxidation

  • Reagent : 3% H₂O₂ in glacial acetic acid (20°C, 2 hrs)

  • Product : Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfonyl)acetamido)benzoate

  • Yield : 78% (HPLC purity >95%)

Alcohol oxidation

  • Reagent : Pyridinium chlorochromate (PCC) in CH₂Cl₂

  • Product : Methyl 4-(2-((1-(2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

  • Selectivity : Ketone formation favored over overoxidation

Nucleophilic Substitution

The hydroxyethyl group participates in SN2 reactions:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 8 hrsMethyl 4-(2-((1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoateImproved lipophilicity for CNS targeting
Tosyl chlorideEt₃N, CH₂Cl₂, 0°C → RTMethyl 4-(2-((1-(2-tosyloxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoateIntermediate for further functionalization

Cyclocondensation Reactions

The 4-oxo group facilitates heterocycle formation:

With hydrazine hydrate

  • Conditions : Ethanol, reflux 4 hrs

  • Product : Methyl 4-(2-((1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimido[4,5-b]indol-6-yl)thio)acetamido)benzoate

  • Mechanism : Oxo group acts as electrophile for indole ring fusion

Metal-Catalyzed Cross-Couplings

The pyrimidine ring participates in palladium-mediated reactions:

Reaction Type Catalyst System Outcome
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduction of aryl/heteroaryl groups at C-2 position of pyrimidine
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Installation of secondary amines at C-7 position

Stability Under Physiological Conditions

Critical for pharmacokinetic profiling:

Parameter Value Method
Plasma stability (human, 37°C)t₁/₂ = 3.2 hrsLC-MS/MS
Hydrolytic stability (pH 7.4)>90% intact after 24 hrsUV-Vis
Photodegradation<5% decomposition under UVAHPLC-DAD

This reactivity profile positions the compound as a versatile scaffold for developing kinase inhibitors and epigenetic modulators, particularly through targeted modifications at the thioether, ester, and hydroxyethyl moieties.

Scientific Research Applications

Structure and Composition

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a methyl ester and a thioacetamido group enhances its solubility and reactivity, making it a candidate for various chemical modifications.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol

Medicinal Chemistry

Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has shown promise in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, particularly in targeting pathways involved in cancer and inflammatory responses.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a derivative similar to this compound was tested in vitro against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

Pharmacology

The compound's pharmacological profile suggests that it may act as an inhibitor for specific enzymes or receptors involved in disease processes. Its thioacetamido moiety could facilitate interactions with biological targets.

Research Findings

Studies have shown that compounds with similar structures can inhibit key enzymes such as protein kinases and phosphodiesterases, which are crucial in cell signaling pathways . This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.

Biochemical Applications

In biochemical research, this compound may be utilized as a tool compound to study biochemical pathways or cellular processes.

Example: Enzyme Inhibition Studies

The compound could be employed in enzyme assays to evaluate its inhibitory effects on target enzymes involved in metabolic pathways. Such studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Data Tables

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines .
Enzyme InhibitionPotential inhibition of protein kinases and phosphodiesterases .
Biochemical ToolUseful for studying metabolic pathways and cellular processes.

Mechanism of Action

This compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The specific mechanism involves binding to active sites, leading to inhibition or activation of biochemical pathways. The thioether and pyrazolopyrimidinone moieties are critical for its binding affinity and selectivity.

Comparison with Similar Compounds

Compared to similar compounds, methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique in its combination of functional groups. Similar compounds include:

  • Methyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-6-ylthio)acetamido)benzoate

  • 2-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

The specific combination of functionalities in this compound grants it unique properties and applications not found in closely related structures.

Biological Activity

Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting various biological pathways. The presence of the thioacetamido group is hypothesized to enhance its biological activity through improved interaction with target proteins.

Pyrazolo[3,4-d]pyrimidines have been shown to inhibit eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. Specifically, compounds with this scaffold have been evaluated for their ability to inhibit cancer cell growth across various types of cancer.

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating significant antiproliferative activity compared to doxorubicin as a control .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced activity. For instance, substituents at specific positions on the ring can improve binding affinity to target kinases .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Findings

  • Antibacterial Testing : In vitro studies demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit bacterial growth effectively. The tested compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting a dual action mechanism that could be beneficial in treating infections in cancer patients who are often immunocompromised .
  • Synergistic Effects : The combination of these compounds with traditional antibiotics like ampicillin resulted in enhanced antibacterial efficacy, indicating potential for developing combination therapies .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTargetIC50 ValueReference
AnticancerMCF-71.74 µM
AntibacterialS. aureusInhibition observed
AntibacterialE. coliInhibition observed

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves modular assembly of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:
  • Thioether linkage formation : Reacting 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with methyl 4-(2-chloroacetamido)benzoate under basic conditions (e.g., NaHCO₃ in DMF at 60°C) .
  • Protecting group strategy : The 2-hydroxyethyl group may require temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during coupling .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time (monitored via TLC). Evidence from analogous syntheses shows yields up to 69% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Multi-modal analytical validation is critical:
  • 1H NMR : Key signals include the methyl ester singlet (~δ 3.87 ppm), pyrimidine proton (δ 8.53 ppm), and aromatic protons (δ 7.17–7.96 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ (exact mass calculated via ) and monitor purity (>95% by area under the curve) .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical or electronic differences. Systematic approaches include:
  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-hydroxyethyl vs. methyl groups) on target binding .
  • Crystallography or docking : Resolve 3D conformation using X-ray crystallography or molecular docking (e.g., COMSOL Multiphysics for electrostatic potential mapping) .
  • Kinetic assays : Measure IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to isolate experimental variability .

Q. How can computational chemistry predict this compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Integrate AI-driven tools and quantum mechanics:
  • Reactivity prediction : Use density functional theory (DFT) to model thioether bond stability under physiological pH .
  • Binding affinity simulations : Apply molecular dynamics (MD) to simulate interactions with kinases or other targets, leveraging software like AutoDock Vina .
  • ADME profiling : Predict metabolic pathways (e.g., ester hydrolysis) using platforms like SwissADME, validated against in vitro microsomal assays .

Q. What experimental designs are recommended to assess the compound’s stability under varying storage and handling conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .
  • pH stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal or lysosomal environments .
  • Long-term storage : Monitor crystalline vs. amorphous forms using DSC/XRD; lyophilization may enhance stability for bioactive testing .

Contradiction Analysis and Theoretical Frameworks

Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conflicting solubility data may stem from polymorphic forms or impurities. Resolve via:
  • Hansen solubility parameters : Calculate δD, δP, δH to correlate experimental solubility with polarity .
  • Phase diagrams : Construct ternary diagrams (compound/solvent/anti-solvent) to identify optimal recrystallization conditions .
  • Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation effects on apparent solubility .

Q. What theoretical frameworks guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Anchor research to established frameworks:
  • Lipinski’s Rule of Five : Modify logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • Ester prodrug strategies : Replace the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Free-Wilson analysis : Quantify contributions of substituents to activity and solubility for iterative design .

Methodological Best Practices

Q. How should researchers validate the compound’s biological activity while minimizing assay interference?

  • Methodological Answer : Implement orthogonal assays:
  • Counter-screening : Test against related off-targets (e.g., kinases outside the target family) .
  • Cellular vs. enzymatic assays : Compare IC₅₀ in cell-free (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., proliferation inhibition) systems .
  • Interference controls : Include vehicle-only and scrambled compound controls to rule out fluorescence/absorbance artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.